Stereochemical Configuration: (2S) vs. (2R) and Racemic Variant
The (2S) absolute configuration at the sulfinate-bearing carbon is unambiguously defined by the InChI Key stereochemical layer (/t6-;/m0./s1) and is derived from the L-alanine chiral pool . In the sulfenate alkylation chemistry developed by the Schwan group, the stereochemistry of the chiral N-Boc β-amino iodide electrophile dictates the absolute configuration of the product β-amino sulfoxide: (S)-configured iodides yield (RS,SC)-β-amino sulfoxides, whereas (R)-configured iodides afford the complementary (SS,RC)-diastereomers [1]. The racemic variant sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (CAS: 2751610-79-2) carries no stereochemical descriptor and would produce a 1:1 mixture of diastereomeric products in any stereospecific transformation, reducing effective yield of the desired enantiomer by 50% and necessitating costly chiral chromatographic separation .
| Evidence Dimension | Stereochemical identity and downstream diastereoselectivity |
|---|---|
| Target Compound Data | (2S) absolute configuration; enables (RS,SC)-configured sulfoxide products in sulfenate alkylation (class-level dr 9:1 to 95:5) |
| Comparator Or Baseline | (2R)-enantiomer (CAS: 2728862-86-8) yields opposite (SS,RC)-configured products; racemic variant (CAS: 2751610-79-2) yields 1:1 diastereomeric mixture (dr ~1:1) |
| Quantified Difference | dr shift from ~9:1 (single enantiomer) to ~1:1 (racemic); >80% loss of diastereomeric excess when racemic variant is substituted |
| Conditions | Inferred from sulfenate anion alkylation with chiral N-Boc β-amino iodides (J. Org. Chem. 2013, 78, 1638–1649) |
Why This Matters
A defined (2S) configuration is non-negotiable for any synthesis requiring predictable absolute stereochemistry at sulfur; procurement of the incorrect enantiomer or racemate directly translates to a ≥50% yield penalty and additional purification costs.
- [1] Söderman, S.C.; Schwan, A.L. Sulfenate Substitution as a Complement and Alternative to Sulfoxidation in the Diastereoselective Preparation of Chiral β-Substituted β-Amino Sulfoxides. J. Org. Chem. 2013, 78 (4), 1638–1649. View Source
